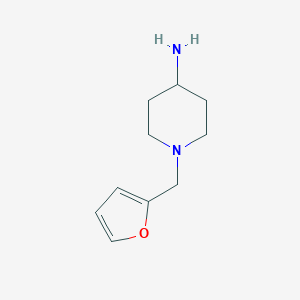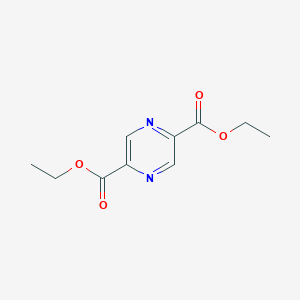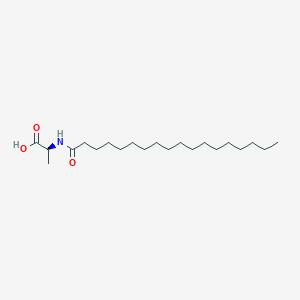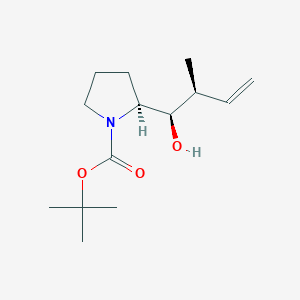
3-Methylpiperidin-4-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpiperidin-4-one hydrobromide is a chemical compound that is widely used in scientific research. It is a powerful reagent that is used in the synthesis of various organic compounds. This compound has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-Methylpiperidin-4-one hydrobromide is not well understood. However, it is believed to act as a nucleophile and a base. It can react with electrophiles to form new compounds. It can also act as a base to catalyze reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylpiperidin-4-one hydrobromide are not well studied. However, it is believed to have a low toxicity and is not harmful to humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methylpiperidin-4-one hydrobromide in lab experiments are its high reactivity and selectivity. It can be used in a wide range of reactions and can produce high yields of the desired product. However, the limitations of using this compound are its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are many future directions for the use of 3-Methylpiperidin-4-one hydrobromide in scientific research. One direction is to study its mechanism of action and its potential as a catalyst in various reactions. Another direction is to explore its use in the synthesis of new pharmaceuticals and biologically active compounds. Additionally, it can be used in the preparation of new materials and polymers. Further research is needed to fully understand the potential of this compound in various fields of science.
Conclusion:
3-Methylpiperidin-4-one hydrobromide is a powerful reagent that is widely used in scientific research. It has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology. Its high reactivity and selectivity make it a valuable tool in lab experiments. Further research is needed to fully understand its mechanism of action and its potential in various fields of science.
Aplicaciones Científicas De Investigación
3-Methylpiperidin-4-one hydrobromide is widely used in scientific research. It is used as a reagent in the synthesis of various organic compounds. It is also used in the preparation of pharmaceutical intermediates. This compound has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Propiedades
Número CAS |
144236-25-9 |
|---|---|
Nombre del producto |
3-Methylpiperidin-4-one hydrobromide |
Fórmula molecular |
C6H12BrNO |
Peso molecular |
194.07 g/mol |
Nombre IUPAC |
3-methylpiperidin-4-one;hydrobromide |
InChI |
InChI=1S/C6H11NO.BrH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H |
Clave InChI |
VBGIDPGLWQVEIA-UHFFFAOYSA-N |
SMILES |
CC1CNCCC1=O.Br |
SMILES canónico |
CC1CNCCC1=O.Br |
Sinónimos |
3-Methylpiperidin-4-one hydrobroMide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)


![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)





